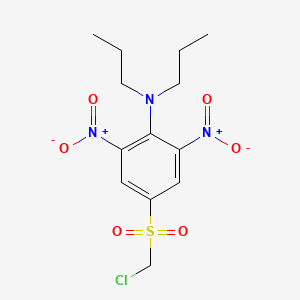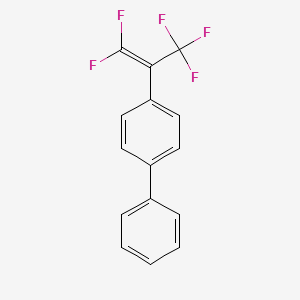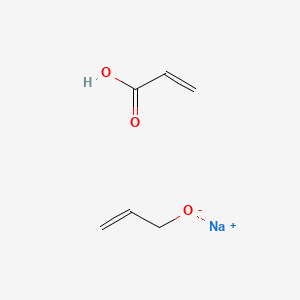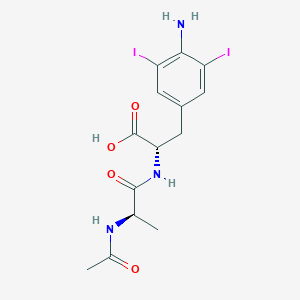![molecular formula C22H21NO3S2 B14583815 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol CAS No. 61151-13-1](/img/structure/B14583815.png)
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups and a nitro group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dihalophenol with benzyl mercaptan under basic conditions to form the desired dithioether . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol undergoes several types of chemical reactions:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its antimicrobial properties, given the presence of the nitro group which is known to exhibit biological activity.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol exerts its effects is primarily through its ability to form complexes with metal ions. The sulfur atoms in the benzylsulfanyl groups can coordinate with metal centers, while the phenolic hydroxyl and nitro groups can participate in hydrogen bonding and other interactions . These interactions can influence the reactivity and stability of the resulting complexes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of a nitro group.
4-Nitrophenyl-bis(benzylsulfanyl)methane: Similar structure but lacks the phenolic hydroxyl group.
Uniqueness
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is unique due to the combination of its phenolic hydroxyl group, nitro group, and benzylsulfanyl groups. This combination allows for diverse reactivity and the ability to form stable complexes with metal ions, making it a versatile compound in coordination chemistry and other applications.
Eigenschaften
CAS-Nummer |
61151-13-1 |
|---|---|
Molekularformel |
C22H21NO3S2 |
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
2,6-bis(benzylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C22H21NO3S2/c24-22-19(15-27-13-17-7-3-1-4-8-17)11-21(23(25)26)12-20(22)16-28-14-18-9-5-2-6-10-18/h1-12,24H,13-16H2 |
InChI-Schlüssel |
WCRPRMFLCUCUQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSCC2=CC(=CC(=C2O)CSCC3=CC=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)


![1-[(4-Chlorophenyl)methyl]-7-methoxy-4-methylquinolin-2(1H)-one](/img/structure/B14583750.png)
![2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane](/img/structure/B14583751.png)


![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)

![2H-Pyrrol-2-one, 5-[(1,1-dimethylethyl)amino]-3,4-dihydro-4-phenyl-](/img/structure/B14583779.png)
![2,5-Dichloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzene-1-sulfonamide](/img/structure/B14583781.png)


![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetic acid](/img/structure/B14583793.png)
